1-(2-溴-5-(三氟甲基)苯基)乙醇

描述

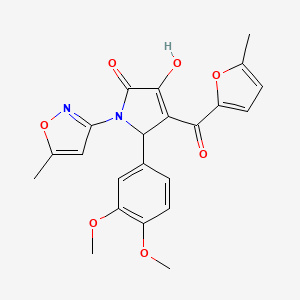

“1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol” is a chemical compound with the molecular formula C9H8BrF3O . It contains a benzene ring substituted with a bromo group, a trifluoromethyl group, and an ethanol group .

Synthesis Analysis

The synthesis of this compound can be achieved through bromination methods applied to optically active ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol . A substitution/exchange reaction of bromine occurs between an already produced desired benzyl bromide and bromide ion existing in the reaction system .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 2nd position, a trifluoromethyl group at the 5th position, and an ethanol group at the 1st position . The InChI code for this compound is 1S/C9H8BrF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3 .Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It has a molecular weight of 267.05 . It should be stored at room temperature .科学研究应用

药物中间体的生物催化合成

已经开发了生物催化方法来合成相关三氟甲基苯基乙醇化合物的旋光纯对映异构体,展示了它们作为药物中间体的价值。这些方法包括使用重组细菌或分离的真菌菌株将苯乙酮衍生物不对称还原为相应的醇。例如,使用大肠杆菌细胞的过程在生产(R)-1-[4-(三氟甲基)苯基]乙醇(该化合物的近亲)时获得了超过 99% 的收率和对映体过量,突出了高效、可扩展地生产此类中间体的潜力 (Chen 等人,2019)。

催化脱氧三氟甲基化

在催化中,苯基溴二氟乙酸酯(类似于 1-(2-溴-5-(三氟甲基)苯基)乙醇的化合物)已被用于在铜催化的脱氧三氟甲基化反应中将醇转化为三氟甲烷。该反应促进了生物活性分子的简化合成,展示了该化合物在医药化学、农业和材料科学中的效用 (de Azambuja 等人,2019)。

对映选择性合成

合成手性中间体(如 (R)-[3,5-双(三氟甲基)苯基]乙醇)的努力展示了某些三氟甲基苯基醇在生产阿普兰特等药物的关键中间体中的效用。这些研究突出了生物催化在实现高对映体过量和收率中的作用,为手性醇的生产提供了化学合成的有效替代方案 (Ouyang 等人,2013)。

抗菌化合物合成

2-[3,5-双(三氟甲基)苯基]-4-(取代苯基)-1,4-二氢嘧啶并[1,2-a]苯并咪唑等新化合物的合成展示了三氟甲基苯基乙醇衍生物在制造抗菌剂中的潜力。这说明了此类化合物在开发具有潜在抗菌和抗真菌特性的新治疗剂中的更广泛适用性 (Vora & Vyas,2019)。

安全和危害

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-[2-bromo-5-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXUUPYNPNIXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)

![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2569207.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)

![2-[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2569218.png)